

# Preclinical Pharmacology of NDI-101150: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

NDI-101150 is a novel, orally bioavailable, small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of immune cell function.[1][2][3] Preclinical data demonstrate that NDI-101150 is a potent and highly selective inhibitor of HPK1, exhibiting single-digit nanomolar potency.[4] By inhibiting HPK1, NDI-101150 enhances the activation and function of multiple immune cell types, including T cells, B cells, and dendritic cells, leading to robust anti-tumor immunity in various syngeneic mouse models. [2][5][6] This document provides a comprehensive overview of the preclinical pharmacology of NDI-101150, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.

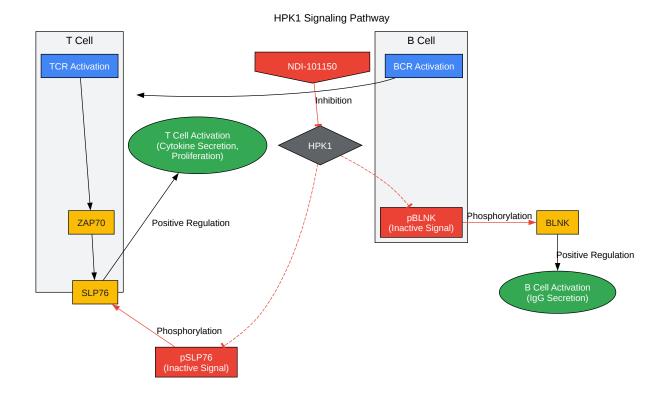
## **Mechanism of Action**

**NDI-101150** is an ATP-competitive inhibitor of HPK1 (also known as MAP4K1).[7] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the plasma membrane and, following a series of phosphorylation events, phosphorylates the adaptor protein SLP76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7] This phosphorylation of SLP76 leads to the downstream dampening of T-cell activation signals. **NDI-101150** blocks this phosphorylation event, thereby sustaining T-cell activation.[5] Similarly, HPK1 negatively regulates B-cell and dendritic cell function, and its inhibition by **NDI-101150** enhances their respective activities.[3][5][8]



# **Signaling Pathway**

The signaling pathway modulated by **NDI-101150** is depicted below. Inhibition of HPK1 by **NDI-101150** prevents the phosphorylation of SLP76 in T cells and BLNK in B cells, leading to enhanced immune cell activation.





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Caption: HPK1 negatively regulates T and B cell signaling.

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **NDI-101150**.

**Table 1: In Vitro Potency and Selectivity** 

Parameter	Value	Cell Line/System	Reference
HPK1 Enzymatic IC50	Single-digit nM	Biochemical Assay	[4]
HPK1 Biochemical	< 1 nM	Biochemical Assay	[7]
HPK1 IC50	0.7 nM	Biochemical Assay	[9]
pSLP-76 Inhibition IC50	41 nM	Human Jurkat T-cells	[5]
MAP4K Family Selectivity	>300-fold vs. other MAP4K kinases	Biochemical Assays	[4]
GLK Selectivity	377-fold	Biochemical Assay	[9]
hERG IC50	2800 nM	hERG Assay	[9]

## **Table 2: In Vivo Efficacy in Syngeneic Mouse Models**



Mouse Model	Treatment	Tumor Growth Inhibition (TGI)	Complete Regression s	Re- challenge Response	Reference
EMT-6 (Breast Cancer)	NDI-101150 (75 mg/kg, p.o., QD)	~70%	7/10 mice	100% tumor rejection	[4][5]
EMT-6 (Breast Cancer)	NDI-101150	85%	7/10 mice	100% tumor rejection	[4][10]
CT26 (Colon Cancer)	NDI-101150	50%	Not specified	Not specified	[4]
CT26 (Colon Cancer)	NDI-101150 (75 mg/kg and 150 mg/kg, p.o., QD)	~40%	Not specified	Not specified	[5]
A20 (Lymphoma)	NDI-101150	Response observed	Not specified	Not specified	[7]
Hepa1-6 (Liver Cancer)	NDI-101150	Response observed	Not specified	Not specified	[7]

**Table 3: Pharmacokinetics** 

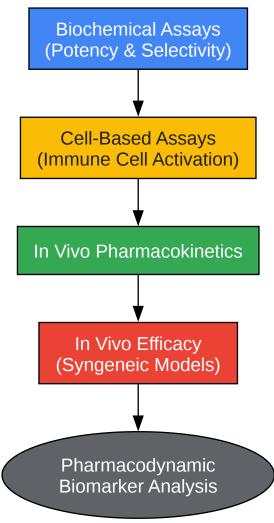
Species	Half-life (t1/2)	Reference
Mice	1.1 h	[9]
Rats	3 h	[9]
Monkeys	6.1 h	[9]
Dogs	6.8 h	[9]



# Experimental Protocols General Experimental Workflow

The preclinical evaluation of **NDI-101150** followed a systematic workflow from initial biochemical characterization to in vivo efficacy studies.

### Preclinical Evaluation Workflow for NDI-101150



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Caption: A streamlined workflow for preclinical assessment.

## **Detailed Methodologies**



4.2.1. Biochemical Kinase Assays Biochemical and biophysical assays were employed to determine the potency and selectivity of **NDI-101150**.[11] The enzymatic IC50 was determined against HPK1 and other kinases, including members of the MAP4K family, to establish selectivity.[4] These assays typically involve incubating the purified kinase with a substrate and ATP, in the presence of varying concentrations of the inhibitor. Kinase activity is then measured, often through luminescence or fluorescence-based methods.

#### 4.2.2. Cell-Based Assays

- pSLP-76 Inhibition Assay: Human Jurkat T-cells or peripheral blood mononuclear cells
  (PBMCs) were treated with NDI-101150 followed by stimulation with anti-CD3.[5] The
  phosphorylation of SLP76 at serine 376, a direct substrate of HPK1, was measured by flow
  cytometry to determine the cellular potency of NDI-101150.[5][11]
- T-Cell Activation Assays: Purified human CD4+ and CD8+ T cells were stimulated with anti-CD3/CD28 in the presence of NDI-101150.[6][12] T-cell activation was assessed by measuring the secretion of pro-inflammatory cytokines such as IL-2 and IFN-y using methods like ELISA or Meso Scale Discovery (MSD) assays.[6][11]
- B-Cell Activation Assays: Purified human CD19+ B-cells were stimulated in the presence of NDI-101150. B-cell activation was evaluated by measuring the expression of activation markers like CD69 via flow cytometry, IgG secretion by ELISA, and proliferation using assays like CellTiter-Glo®.[4][11]
- Dendritic Cell (DC) Activation Assays: Bone marrow-derived dendritic cells (BMDCs) were stimulated with lipopolysaccharide (LPS) in the presence of NDI-101150.[6] DC activation was assessed by measuring cytokine secretion and the upregulation of co-stimulatory molecules like CD80, CD86, and CD40 via flow cytometry.[6]

#### 4.2.3. In Vivo Syngeneic Mouse Models

- Tumor Implantation: Syngeneic tumor cells (e.g., EMT-6 or CT26) were implanted subcutaneously into immunocompetent mice.[5][6]
- Treatment: Once tumors were established and palpable, mice were treated orally with NDI-101150 or vehicle control, typically on a once-daily schedule.[5]



- Efficacy Assessment: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth inhibition (TGI).[4][5] In some studies, complete tumor regressions were monitored.[4]
- Re-challenge Studies: Mice that exhibited complete tumor regression were re-challenged with the same tumor cells on the opposite flank to assess for the establishment of immune memory.[4][10]
- Immunophenotyping: Tumors, spleens, and lymph nodes were harvested from a subset of animals to analyze the immune cell infiltrate by flow cytometry and immunofluorescence.[4]
   [6]
- 4.2.4. Pharmacokinetic Studies **NDI-101150** was administered to various animal species (mice, rats, monkeys, dogs) to determine its pharmacokinetic profile, including half-life.[9] Plasma concentrations of the compound were measured at different time points post-dosing.
- 4.2.5. Pharmacodynamic Biomarker Analysis The in vivo activity of **NDI-101150** was confirmed by measuring the inhibition of pSLP76 in splenocytes from treated mice following ex vivo stimulation with anti-CD3/28.[5][13]

## **Preclinical Safety and Tolerability**

**NDI-101150** demonstrated a good in vitro safety profile, with no significant CYP inhibition and a high IC50 value against the hERG channel, suggesting a low potential for cardiac toxicity.[9] In vivo, the compound was generally well-tolerated at efficacious doses in preclinical models.

## Conclusion

The preclinical data for **NDI-101150** strongly support its development as a novel immuno-oncology agent. Its potent and selective inhibition of HPK1 leads to the broad activation of multiple immune cell types, resulting in significant anti-tumor efficacy in various preclinical models. The observed establishment of a durable immune memory response is particularly promising. These findings provide a solid rationale for the ongoing clinical investigation of **NDI-101150** in patients with advanced solid tumors.[1][4]



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### References

- 1. onclive.com [onclive.com]
- 2. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers the current status PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data BioSpace [biospace.com]
- 9. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nimbustx.com [nimbustx.com]
- 12. nimbustx.com [nimbustx.com]
- 13. ascopubs.org [ascopubs.org]
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